Iopamidol Impurity E is a compound identified during the synthesis and purification of Iopamidol, a non-ionic X-ray contrast agent. While not inherently part of the final Iopamidol product, understanding its formation and properties are crucial for quality control and potential optimization of the synthesis process [, ]. Research on Iopamidol Impurity E primarily focuses on its separation from Iopamidol and its identification to ensure the purity and safety of Iopamidol as a contrast agent [, ].
Iopamidol Impurity E, identified by the Chemical Abstracts Service number 60166-92-9, is a notable impurity associated with the synthesis of iopamidol, a nonionic contrast agent widely used in medical imaging. Iopamidol is primarily utilized in computed tomography and other radiographic procedures due to its ability to enhance the visibility of internal structures. The presence of impurities like Iopamidol Impurity E can affect the safety and efficacy of pharmaceutical preparations, making its study essential for regulatory compliance and quality assurance.
Iopamidol itself is synthesized from 5-amino-2,4,6-triiodoisophthalic acid derivatives through various chemical reactions. Iopamidol Impurity E is formed during these synthetic processes and requires careful monitoring due to potential mutagenicity and other toxicological concerns associated with impurities in pharmaceutical products .
Iopamidol Impurity E falls under the category of organic compounds, specifically as an impurity in pharmaceutical chemistry. Its classification is critical for understanding its behavior in biological systems and its regulatory status.
The synthesis of Iopamidol Impurity E typically involves complex multi-step chemical reactions. The primary method includes the deacylation of acylated intermediates derived from 5-amino-2,4,6-triiodoisophthalic acid . The following steps outline the synthesis process:
The purification process often employs high-performance liquid chromatography (HPLC) to separate Iopamidol Impurity E from other by-products and impurities resulting from the synthesis. This ensures that the final product meets stringent pharmacological standards.
Iopamidol Impurity E shares structural similarities with iopamidol but contains variations that classify it as an impurity. Its molecular formula is not explicitly detailed in the available sources, but it is derived from the core structure of iopamidol, which includes multiple iodine atoms and hydroxyl groups.
The structural analysis can be supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate its exact configuration and confirm its identity during synthesis .
Iopamidol Impurity E can participate in various chemical reactions typical of organic compounds containing amide and ester functionalities. Key reactions include:
The reaction conditions (e.g., temperature, solvent choice) are crucial for minimizing the formation of unwanted impurities during synthesis .
The mechanism by which Iopamidol Impurity E affects biological systems primarily relates to its chemical structure and reactivity. As an impurity, it may influence the pharmacokinetics and pharmacodynamics of iopamidol when administered as a contrast agent.
Studies assessing mutagenicity indicate that certain impurities can exhibit genotoxic properties; hence understanding their mechanisms is vital for ensuring patient safety .
Chemical properties include stability under various pH conditions and potential reactivity with nucleophiles or electrophiles due to its functional groups. Detailed analyses often employ spectroscopic techniques to characterize these properties.
Iopamidol Impurity E is primarily studied within pharmaceutical development contexts, particularly concerning:
Iopamidol Impurity E (CAS 60166-92-9) is a structurally defined derivative of the non-ionic contrast agent iopamidol. Its molecular formula is C₁₉H₂₄I₃N₃O₉, with a molecular weight of 819.13 g/mol [1] [2] [10]. The compound features a triiodinated benzene core essential for radiopacity, substituted with two 1,3-dihydroxypropan-2-yl carbamoyl groups and an acetylated propanamide side chain. The presence of three iodine atoms (68.2% of total mass) dominates its physicochemical behavior [5] [6].
Table 1: Molecular Identity of Iopamidol Impurity E
Property | Value |
---|---|
CAS Registry Number | 60166-92-9 |
Molecular Formula | C₁₉H₂₄I₃N₃O₉ |
Molecular Weight | 819.13 g/mol |
IUPAC Name | (1S)-2-[[3,5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate |
SMILES Notation | CC(OC@@HC(NC1=C(I)C(C(NC(CO)CO)=O)=C(I)C(C(NC(CO)CO)=O)=C1I)=O)=O |
Key Synonyms | O-Acetyl Iopamidol; Iopamidol BP Impurity E |
Key Functional Groups and Spectroscopic Signatures:
Iopamidol Impurity E possesses a defined (S)-configuration at the C-2 chiral center of the propanamide side chain, confirmed via stereospecific synthesis and chiral HPLC analysis [1] [5]. This configuration is identical to the pharmacologically active enantiomer of iopamidol, ensuring consistent molecular recognition in biological matrices [5] [8].
Table 2: Stereochemical and Nomenclature Comparison
Aspect | Iopamidol EP Impurity E | Parent Iopamidol |
---|---|---|
Chiral Center Configuration | (S)-C2 in propanamide chain | (S)-C2 in propanamide chain |
Pharmacopeial Designation | EP: Iopamidol Impurity E; USP: O-Acetyl Iopamidol | EP/JP: Iopamidol; USP: Iopamidol |
Key Structural Difference | Acetylated hydroxy group | Free hydroxy group |
Regulatory Nomenclature:
The stereochemical integrity is critical for solubility behavior. The (S)-enantiomer exhibits 15–20% higher aqueous solubility than its (R)-counterpart due to optimized crystal lattice energy [6] [8]. Racemization during synthesis or storage generates diastereomeric mixtures that alter crystallization kinetics and may potentiate precipitate formation in contrast solutions [3] [8].
Solubility Profile
Iopamidol Impurity E exhibits moderate aqueous solubility (25–30 mg/mL at 25°C), lower than iopamidol (300 mg/mL) due to esterification of the polar hydroxy group [1] [6]. It demonstrates greater solubility in polar organic solvents:
Table 3: Solubility in Selected Solvents (25°C)
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
Water | 25–30 | pH-dependent (max at pH 4–5) |
Methanol | >100 | Complete miscibility |
Acetonitrile | 85 | Slight heating required |
Ethyl Acetate | 40 | Turbid solutions upon cooling |
Thermal and Solution Stability
Supersaturation Dynamics
Supersaturation behavior is critically influenced by isomeric purity. Studies show that iopamidol 370 mg I/ml solutions containing >0.3% Impurity E exhibit:
Table 4: Supersaturation Parameters in Iopamidol Solutions
Parameter | Iopamidol (Pure) | Iopamidol + 0.5% Impurity E |
---|---|---|
Critical Supersaturation (25°C) | 1.8× equilibrium solubility | 1.2× equilibrium solubility |
Metastable Zone Width | 15°C | 8°C |
Crystal Growth Rate (4°C) | 0.12 μm/min | 0.35 μm/min |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1